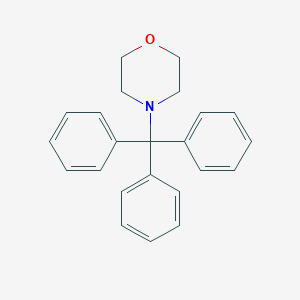

Trifenmorph

説明

Historical Context and Significance in Chemical Sciences

Trifenmorph, chemically known as N-tritylmorpholine, emerged in the 1960s as a significant development in the field of agrochemicals. pic.int Its primary application was as a molluscicide, marketed under the trade name Frescon. pic.intwikipedia.org The development of this compound was driven by the need to control freshwater and amphibious snails that act as intermediate hosts for parasites causing significant diseases in humans and livestock, most notably schistosomiasis (bilharzia) and fascioliasis (liver fluke). pic.intnih.gov

The synthesis of this compound, achieved through the reaction of morpholine with trityl chloride, represented a targeted approach to pest management. epa.gov Its high selectivity as a neurotoxin for specific snail species was a key area of research. herts.ac.uk The compound's introduction marked a period of advancing chemical solutions for public health and agricultural challenges. Field trials conducted in various regions, including Southern Rhodesia and Brazil, demonstrated its effectiveness in reducing snail populations in irrigation canals and other water bodies. nih.govnih.govwho.int

Evolution of Research Focus on this compound

The focus of this compound research has evolved considerably since its introduction. Initial studies were predominantly centered on its efficacy as a molluscicide. nih.govwho.int Researchers conducted extensive laboratory and field trials to determine its toxicity to target snail species such as Bulinus globosus, Biomphalaria pfeifferi, and Lymnaea natalensis. nih.gov

Over time, the research emphasis shifted towards understanding the compound's environmental fate and its impact on non-target organisms. Studies investigated the hydrolysis of this compound in water, particularly its breakdown into triphenylmethanol and morpholine under acidic conditions. who.intuonbi.ac.ke Research also examined its persistence in soil and the potential for residues in crops irrigated with treated water. who.int These environmental studies were crucial in assessing the broader ecological implications of its use.

Further research delved into its mode of action, identifying it as a neurotoxin that increases intracellular chloride levels in snails. herts.ac.uk However, with growing environmental concerns and the development of alternative control methods, the use of this compound has declined. It is now considered obsolete as a pesticide in many regions. pic.int This shift reflects a broader trend in chemical sciences towards developing more environmentally benign and integrated pest management strategies.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₃H₂₃NO |

| Molecular Weight | 329.43 g/mol |

| CAS Number | 1420-06-0 |

| Appearance | Crystalline solid |

| Melting Point | 174-176 °C (resolidifies and melts again at 185-187 °C) |

| Boiling Point | 432.1 °C at 760 mmHg |

| Water Solubility | 0.02 mg/L at 20 °C |

| Vapor Pressure | 1.4 x 10⁻⁷ mm Hg at 20 °C |

Research Findings on this compound Efficacy

The table below presents findings from selected field trials on the molluscicidal efficacy of this compound.

| Target Snail Species | Application Rate | Efficacy | Reference |

| Biomphalaria glabrata | 2 kg of active ingredient per hectare | 100% control | nih.gov |

| Biomphalaria tenagophila | 2 kg of active ingredient per hectare | 100% control | nih.gov |

| Bulinus (Physopsis) globosus | 1.0 ppm (15-minute contact time) | High toxicity | nih.gov |

| Biomphalaria pfeifferi | 1.0 ppm (15-minute contact time) | High toxicity | nih.gov |

| Lymnaea natalensis | 1.0 ppm (15-minute contact time) | High toxicity | nih.gov |

特性

IUPAC Name |

4-tritylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-16-18-25-19-17-24/h1-15H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMLMBICUVVJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042492 | |

| Record name | Trifenmorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Technical product is light brown solid; [HSDB] | |

| Record name | Frescon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.0X10-2 mg/L at 20 °C, At 20 °C (g/L): carbon tetrachloride 300; chloroform 450; tetrachloroethylene 255 | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Frescon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

... Tar impurities: 20 g/kg; volatile matter: 100 g/kg. | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, Colorless crystalline solid | |

CAS No. |

1420-06-0 | |

| Record name | Trifenmorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifenmorph [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifenmorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifenmorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFENMORPH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1IL51K9CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C, MP: 176-178 °C, resolidifying and remelting at 185-187 °C; (technical melts 150-170 °C, and again at 170-185 °C) | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Derivative Chemistry of Trifenmorph

Advanced Synthetic Routes to Trifenmorph and Analogues

The synthesis of this compound, chemically known as N-tritylmorpholine, can be achieved through several routes, with the most common being the reaction of morpholine with a trityl halide. A notable method involves the reaction of morpholine with trityl chloride. This reaction typically proceeds with a good yield, for instance, a 94.0% yield has been reported for this specific synthesis.

A more advanced and patented process for preparing tritylamines, including N-tritylmorpholine, involves the reaction of a primary or secondary amine with a trityl chloride-Friedel-Crafts catalyst complex. In a specific example, N-tritylmorpholine is prepared by reacting morpholine with a trityl chloride-aluminum trichloride complex. This method offers an alternative route that can be advantageous in certain industrial settings. The process involves the formation of a complex between trityl chloride and a Friedel-Crafts catalyst like aluminum trichloride, which then reacts with the amine.

The synthesis of analogues of this compound can be envisioned through the modification of either the morpholine or the trityl moiety. For instance, various substituted morpholines could be reacted with trityl chloride to explore the impact of substituents on the morpholine ring. Conversely, derivatives of trityl chloride could be synthesized and subsequently reacted with morpholine. The synthesis of N-substituted morpholine derivatives often involves the reaction of morpholine with a suitable electrophile, such as an alkyl or acyl halide. For example, 4-(2-chloroacetyl)morpholine can be prepared by reacting morpholine with chloroacetyl chloride. This intermediate can then be used to synthesize a variety of derivatives by reacting it with different nucleophiles.

Exploration of Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal and agricultural chemistry to understand how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.net For this compound, SAR studies would aim to identify the key structural features responsible for its molluscicidal properties.

Derivatization Strategies and Molecular Modifications

The development of this compound as a molluscicide was reportedly based on the initial discovery that bis-diphenylmethyl ether exhibited toxicity towards Biomphalaria glabrata. who.int This suggests that the triphenylmethyl (trityl) group is a critical pharmacophore. In related antifungal N-tritylazoles, it has been observed that the trityl group can be extensively modified without a complete loss of biological activity, indicating that this part of the molecule might be more involved in properties like transport and receptor binding rather than the primary toxic action. acs.org For instance, substitution on the aryl rings of the trityl group with alkyl, cycloalkyl, or other functional groups in N-tritylazoles often leads to compounds with retained or even enhanced activity. acs.org

By analogy, for this compound, derivatization strategies could focus on modifications of the three phenyl rings of the trityl group. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on these rings could modulate the lipophilicity, electronic properties, and steric bulk of the molecule, which in turn could affect its uptake, metabolism, and interaction with the target site in the snail.

The morpholine moiety is also a key component. In many biologically active compounds, the morpholine ring is considered a privileged structure due to its favorable physicochemical properties and its ability to engage in hydrogen bonding. researchgate.nete3s-conferences.org In the case of this compound, the nitrogen atom of the morpholine ring is crucial for the covalent linkage to the trityl group. SAR studies on other morpholine-containing bioactive compounds have shown that modifications to the morpholine ring can significantly impact activity. researchgate.netnih.gov For this compound analogues, one could explore the replacement of the morpholine ring with other heterocyclic systems to probe the importance of the ring's size, heteroatom composition, and conformational flexibility for molluscicidal activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. who.int This approach uses molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive models. jfda-online.com

While no specific QSAR models for the molluscicidal activity of this compound and its analogues are readily available in the public domain, the principles of QSAR can be applied to guide the design of new, more potent compounds. A QSAR study on a series of triphenylmethyl-containing compounds with anticancer activity demonstrated that the triphenylmethyl group is fundamental for their biological action. insilico.eu In that study, various molecular descriptors were used to build models that could predict the anti-proliferative activity of new derivatives. insilico.euresearchgate.net

A hypothetical QSAR study for this compound and its analogues would involve the following steps:

Data Set Compilation: A series of this compound analogues would be synthesized with systematic variations in their chemical structures. Their molluscicidal activity (e.g., LC50 values against a target snail species) would be experimentally determined.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed molluscicidal activity. who.int

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Such a QSAR model could then be used to predict the molluscicidal activity of virtual or yet-to-be-synthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery of new molluscicides. The descriptors included in the final QSAR model could also provide insights into the mechanism of action by highlighting the key molecular properties that govern the compound's toxicity to snails.

Biochemical and Molecular Mechanisms of Action of Trifenmorph

Mechanistic Investigations in Target Organisms

A significant aspect of Trifenmorph's mode of action is its profound impact on the nervous system of snails. herts.ac.uk Neurophysiological studies on the freshwater snail Lymnaea stagnalis have demonstrated that this compound induces an unusual effect on the central nervous system. nih.gov It causes nerve impulses to group into spontaneous and random "bursts," leading to many cells firing synchronously. nih.govwho.int This action is thought to stem from interference with inhibitory processes within the snail's neural pathways. nih.govresearchgate.net Furthermore, this compound has been observed to decrease neurosecretory activity in Bulinus truncatus. who.int

This compound has been shown to inhibit the activity of certain enzymes in target snails. Specifically, research has demonstrated the inhibition of acid phosphatase in Bulinus truncatus after exposure to this compound. stz-oekotox.de While comprehensive profiles of all enzymes inhibited by this compound are not available, this finding indicates that direct enzymatic inhibition is a component of its molluscicidal action. The broader class of diaphorase enzymes, which includes NADPH diaphorase, are dehydrogenase enzymes involved in reactions with nicotinamide adenine dinucleotide cofactors. agscientific.com Neuronal NADPH-diaphorase is a membrane-bound enzyme, and its activity can be sensitive to inhibition by certain chemical agents. nih.gov

At the cellular and subcellular level, this compound appears to disrupt fundamental homeostatic processes. It is suggested that the compound causes alterations in the intraneuronal chloride levels of snails. herts.ac.ukwho.int This disruption of chloride ion homeostasis can subsequently affect related cellular functions, such as bicarbonate transport and pH regulation. who.int Additionally, a number of molluscicides, and likely this compound among them, have been shown to cause a reduction in water flux through Biomphalaria glabrata. who.int This suggests that this compound imposes stress on the water-balance system of the snail, which can be a direct or contributing cause of mortality. who.int

Enzymatic Inhibition Profiles (e.g., Isocitrate Dehydrogenase, NADPH Diaphorase)

Comparative Analysis of Biological Efficacy Across Organismal Taxa

This compound has demonstrated significant efficacy against a range of molluscan species that serve as intermediate hosts for schistosomiasis and other trematode-related diseases. stz-oekotox.demdpi.com

Biomphalaria : Field trials have shown that this compound granules can provide 100% control of Biomphalaria glabrata and B. tenagophila. nih.gov It has also been effectively used to control Biomphalaria pfeifferi in large-scale irrigation schemes. who.intnih.gov

Bulinus : this compound has been used to successfully control populations of Bulinus truncatus, the intermediate host for Schistosoma haematobium. who.intnih.gov Studies have also noted its efficacy against Bulinus species in general. who.int

Lymnaea : The compound has proven effective against the amphibious snail Lymnaea truncatula, which is an intermediate host for the liver fluke Fasciola hepatica. stz-oekotox.dewallonie.be Neurophysiological effects have been specifically studied in Lymnaea stagnalis. nih.gov

Indoplanorbis : Research has indicated that long-term exposure to certain molluscicides can lead to diminished neurosecretory activity in Indoplanorbis exustus. who.int While direct efficacy data for this compound against this species is less detailed in the provided context, its known mechanisms of action suggest potential effectiveness.

The following table summarizes the documented efficacy of this compound against these key molluscan species:

| Target Species | Documented Efficacy | References |

| Biomphalaria glabrata | 100% control in field trials. nih.gov | nih.gov |

| Biomphalaria tenagophila | 100% control in field trials. nih.gov | nih.gov |

| Biomphalaria pfeifferi | Satisfactory control in large-scale irrigation schemes. who.intnih.gov | who.intnih.gov |

| Bulinus truncatus | Satisfactory control in large-scale irrigation schemes. who.intnih.gov | who.intnih.gov |

| Lymnaea truncatula | Effective against this amphibious species. stz-oekotox.dewallonie.be | stz-oekotox.dewallonie.be |

| Indoplanorbis exustus | Long-term exposure to molluscicides shows diminished neurosecretory activity. who.int | who.int |

Species-Specific Susceptibility and Resistance Mechanisms

The efficacy of the molluscicide this compound is not uniform across all gastropod species, with notable differences in susceptibility observed among various snail populations. Furthermore, the development of resistance has been documented in certain snail populations following prolonged exposure.

Species-Specific Susceptibility

This compound has demonstrated high toxicity to a range of aquatic and semi-aquatic snails, particularly those that act as intermediate hosts for parasites causing diseases like schistosomiasis and fascioliasis. stz-oekotox.deresearchgate.net Laboratory and field trials have confirmed its potency against several medically and veterinarily important snail species.

Key susceptible species include:

Bulinus truncatus : A primary intermediate host for Schistosoma haematobium, the parasite responsible for urogenital schistosomiasis. who.intnih.gov

Bulinus (Physopsis) globosus : Another significant vector for schistosomiasis. researchgate.net

Biomphalaria pfeifferi : An intermediate host for Schistosoma mansoni, which causes intestinal schistosomiasis. researchgate.net

Lymnaea natalensis : A vector for fascioliasis. researchgate.net

Lymnaea truncatula : An amphibious snail that serves as an intermediate host for Fasciola hepatica, the liver fluke. stz-oekotox.de

The effectiveness of this compound can be influenced by various environmental factors. The acute toxicity of the compound to aquatic life, including snails and non-target organisms like fish, can vary depending on water temperature, pH, and the presence of organic matter. uonbi.ac.ke Moreover, inherent biological differences exist among snail species and even within different populations of the same species, leading to varying levels of natural susceptibility. frontiersin.orgwho.int For instance, this compound was found to be lethal to Bulinus globosus, Biomphalaria pfeifferi, and Lymnaea natalensis at a concentration of 1.0 ppm with a contact time of just 15 minutes in laboratory settings. researchgate.net Such variations in susceptibility are crucial for determining effective application strategies in snail control programs.

Table 1: Examples of Snail Species Susceptible to this compound

| Species | Noted Role |

|---|

Resistance Mechanisms

The development of resistance to molluscicides is a significant concern for the long-term effectiveness of chemical control programs. While not widespread, tolerance to this compound has been reported.

A notable case of resistance was observed in field populations of Bulinus truncatus in the Gezira Irrigation Scheme in Sudan. who.intresearchgate.net After several years of exposure to the molluscicide, these snail populations demonstrated a higher tolerance to this compound compared to snails from untreated areas. who.intresearchgate.net

Research into the mechanism behind this increased tolerance revealed that the resistant snails absorbed the chemical at a slower rate. who.int This suggests that the primary resistance mechanism in this population was a reduced uptake of the active compound from the environment, rather than an enhanced metabolic detoxification or a modification of the molecular target site. This decreased permeability of the snail's outer membranes to this compound effectively reduces the internal dose received, allowing the snail to survive concentrations that would be lethal to non-resistant individuals. There is currently no definitive evidence that this resistance phenomenon has significantly hampered large-scale snail control operations. who.int

The precise mode of action of this compound at the molecular level involves multiple effects on the snail's physiology, primarily targeting the nervous system and enzymatic functions.

This compound is recognized as a highly selective neurotoxin in aquatic and semi-aquatic snails. herts.ac.uk One of its primary molecular actions is believed to be the increase of intracellular chloride levels. herts.ac.uk This disruption of chloride ion homeostasis would significantly alter nerve cell membrane potential, leading to impaired neuronal function.

Consistent with its neurotoxic effects, studies on Bulinus truncatus have shown that this compound reduces neurosecretory activity. who.int This interference with the secretion of neurohormones can disrupt vital physiological processes controlled by the nervous system. Further histochemical research on B. truncatus treated with Frescon (the commercial formulation of this compound) indicated a disorganization of neuronal function and a disturbance of olfactory activity. nih.gov This was supported by the observation that the compound induced the release of cholinesterase and non-specific esterase in certain tissues. nih.gov

In addition to its neurotoxic effects, this compound also acts as an enzyme inhibitor. It has been demonstrated to inhibit the activity of acid phosphatase in the tissues of Bulinus truncatus. nih.govcabidigitallibrary.org Acid phosphatases are hydrolase enzymes involved in various metabolic processes, and their inhibition can lead to significant physiological disruption.

Collectively, these findings suggest that this compound's molluscicidal activity results from a multi-pronged attack on the snail's physiology, characterized by neurotoxicity through the disruption of ion channels and neurosecretion, and the inhibition of key metabolic enzymes. who.intherts.ac.uknih.gov

Advanced Applications and Research Paradigms for Trifenmorph

Controlled Release Formulations and Delivery System Research

A significant area of research for Trifenmorph has been the development of controlled release formulations to improve its cost-effectiveness and reduce its environmental footprint. ufg.br The primary goal of these delivery systems is to maintain a low, effective concentration of the molluscicide in aquatic environments for an extended period, thus maximizing its impact on the target snail populations while minimizing the exposure to non-target organisms. ufg.br

One of the most explored methods involves incorporating this compound into a solid matrix. bolivianchemistryjournal.org Research has demonstrated the successful preparation of controlled-release formulations by embedding this compound into plates made of ethylene-vinyl acetate (EVA) copolymer. ucl.ac.ukgoogleapis.com Studies on these EVA-based formulations showed that this compound was released into the water at slow, sustained rates. googleapis.com In one study, most of the prepared formulations released less than 5% of the embedded this compound over a 25-day period, indicating a prolonged release profile suitable for long-term snail control. googleapis.com

Another approach involves adsorbing the compound onto a fibrous matrix. bolivianchemistryjournal.org This method not only allows for a slow release of the active agent but also helps to keep the pesticide localized, reducing its dispersal into the wider environment and mitigating the risk of water supply contamination. bolivianchemistryjournal.org The development of such slow-release matrices is a key trend in molluscicide research, driven by the need for more environmentally compatible and efficient control methods for schistosomiasis-transmitting snails. ufg.brucl.ac.uk

| Formulation Type | Matrix Material | Research Finding | Source(s) |

| Solid Plate | Ethylene-vinyl acetate (EVA) copolymer | Prepared for controlled release to combat snails transmitting Schistosomiasis; demonstrated low, sustained release rates (<5% in 25 days). | ucl.ac.ukgoogleapis.com |

| Fibrous Matrix | Not specified | Adsorbed onto a fibrous matrix to reduce environmental dispersal and provide slow release. | bolivianchemistryjournal.org |

Role in Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. nih.govcroplifeafrica.org Chemical control is used judiciously and only when necessary, fitting into a broader, more sustainable framework. nih.govresearchgate.net this compound has been identified as a chemical tool that can be incorporated into such integrated strategies, particularly for the control of snail vectors of schistosomiasis. nih.govnih.govmdpi.com

Within an IPM framework, this compound serves as a targeted chemical agent to reduce snail populations below a threshold where they pose a significant risk of disease transmission. bolivianchemistryjournal.orgmst.dk Its use is not a standalone solution but rather one component of a multifaceted program that may also include environmental modification, health education, and chemotherapy for infected individuals. mdpi.com The goal of including a potent molluscicide like this compound is to interrupt the parasite's life cycle in the environment, thereby complementing other control measures and reducing the rates of human reinfection. nih.govmdpi.com

The development of advanced formulations, such as the controlled-release systems discussed previously, further enhances this compound's suitability for IPM programs. bolivianchemistryjournal.org By ensuring the chemical is released slowly and remains localized, these formulations align with the core IPM principle of minimizing risks to human health and the environment. bolivianchemistryjournal.orgresearchgate.net This approach moderates the use of the pesticide and alleviates concerns about runoff and contamination of non-target areas. bolivianchemistryjournal.org Therefore, this compound, when used strategically and in modern formulations, can be a valuable component of an integrated approach to managing schistosomiasis. nih.govwho.int

Novel Biological Activities Beyond Molluscicidal Action (e.g., Antimicrobial, Antifungal, Antiviral Potential)

While this compound is unequivocally a molluscicide, its complex chemical structure, featuring a morpholine ring attached to a triphenylmethyl group, suggests the potential for other biological activities. frontiersin.org Research into compounds with similar structural motifs has often revealed antimicrobial, antifungal, or antiviral properties. frontiersin.org However, dedicated research into these alternative applications for this compound specifically is limited, and much of the evidence is associative rather than direct.

Beyond these associations, specific studies confirming significant antimicrobial or antiviral activity are not prominent in the scientific literature. One study did note a specific biological effect where this compound was shown to reduce neurosecretory activity in the snail Biomphalaria truncatus, which is a mechanism related to its primary molluscicidal action. ufg.br The exploration of novel biological activities for this compound remains a field with potential for future research, but currently, its characterization is firmly rooted in its effects on mollusks.

Computational and In Silico Modeling for Predicting Biological and Ecotoxicological Outcomes

In modern toxicology and drug discovery, computational or in silico methods are increasingly used to predict the biological and ecotoxicological effects of chemical compounds, reducing the need for extensive and costly experimental testing. uonbi.ac.kegoogle.com These methods include Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity or toxicity. ucl.ac.uk

This compound has been included as a data point in the development and validation of such computational models. For instance, it was listed among approximately 47,000 organic substances from the European Inventory of Existing Commercial Chemical Substances (EINECS) on which the Danish Environmental Protection Agency applied QSAR models to predict hazardous properties. frontiersin.org It has also appeared in datasets used for developing QSARs related to drug design and environmental risk assessment. ucl.ac.ukgoogleapis.com

Furthermore, this compound has been included in lists of toxicants used to build human health risk assessment models based on the bioaccumulation of compounds in fish. The lethal concentration (LC50) of this compound in fish has also been experimentally determined and used in computational analyses, which is a foundational component of ecotoxicological modeling. While dedicated studies focusing solely on the in silico modeling of this compound are not widely published, its inclusion in these larger computational toxicology databases and models is crucial for building the predictive power of these systems for risk assessment of this and related compounds. frontiersin.org

Development of Analytical Methods for Environmental Monitoring and Residue Analysis

The use of any chemical in the environment necessitates the development of reliable analytical methods to monitor its presence, concentration, and fate. For this compound, methods have been established to detect its residues in complex matrices such as soil, water, and crops, which is essential for assessing its environmental impact and ensuring food safety.

One established analytical procedure involves extracting samples with a 20% solution of acetone in petroleum ether. This is followed by a clean-up step using column chromatography on basic alumina, which effectively separates this compound from its primary breakdown product, triphenylcarbinol (also known as triphenylmethanol). This separation is critical for accurately quantifying the parent compound and understanding its degradation pathway in the environment. Following this clean-up, the residues can be converted to derivatives for final analysis. Using such methods, field studies have been conducted on crops irrigated with water treated with this compound, with a reported limit of detectability between 0.01 and 0.02 ppm.

More advanced techniques are also employed for pesticide screening. This compound has been included in multi-residue analysis methods using Gas Chromatography coupled to Quadrupole-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). This powerful technique allows for the simultaneous screening of hundreds of pesticide residues in a single run. Similarly, Gas Chromatography-Mass Spectrometry (GC/MS) has been used to detect this compound as a pollutant in drinking water samples. nih.gov These sophisticated analytical methods are vital for regulatory monitoring and for conducting detailed environmental fate studies.

| Analytical Technique | Sample Matrix | Purpose | Source(s) |

| Solvent Extraction & Column Chromatography | Crops, Soil | To separate this compound from its breakdown product (triphenylcarbinol) for residue analysis. | |

| Gas Chromatography-Quadrupole-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) | Chrysanthemum Flower | Part of a multi-residue screening method for 352 pesticides. | |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Drinking Water | Detection of pesticide pollutants in water sources. | nih.gov |

Challenges and Future Directions in Trifenmorph Research

Addressing Non-Target Organism Impact and Environmental Sustainability

A primary concern with Trifenmorph is its toxicity to non-target organisms. uonbi.ac.ke Powerful biocidal chemicals, when used indiscriminately, can have unintended and harmful effects on the wider environment. uonbi.ac.ke Studies have shown that molluscicides like this compound can be highly toxic to aquatic life, including fish. uonbi.ac.ke Research has demonstrated that fish cannot be successfully cultivated in water containing even sub-lethal amounts of this compound, as these concentrations are still highly toxic. uonbi.ac.ke The levels of the chemical required for effective snail control are often lethal to other aquatic species. uonbi.ac.ke

The broader environmental sustainability of using chemical molluscicides is also under scrutiny. The release of toxic agents into the environment can lead to the contamination of water supplies, which in turn impairs aquatic ecosystems. longdom.org Pesticides are known to negatively affect a wide range of non-target organisms, from invertebrates to vertebrates, impacting their growth and reproduction. researchgate.net This raises questions about the current regulatory practices for such chemicals. researchgate.net The development of molluscicides from more sustainable sources, such as indigenous plants, has been suggested as a more environmentally sound approach. who.int For instance, products derived from the plant Phytolacca dodecandra (Endod) have been tested, though more data is needed on their chronic toxicity to non-target organisms. who.int

Strategies for Mitigating Environmental Accumulation and Toxicity

Mitigating the environmental accumulation and toxicity of compounds like this compound is a critical area of research. Effective mitigation strategies are essential for minimizing the risks associated with toxic agents. longdom.org Key approaches focus on controlling the use and disposal of such substances and developing safer alternatives. longdom.orgeuropa.eu

Furthermore, design-focused mitigation strategies can be categorized into three groups:

Avoid: Modifying a product or process to completely eliminate the substance of concern. d-nb.info

Control: Continuing the use of the substance but preventing its release and emission into the environment. d-nb.info

Reduce: Modifying processes to decrease the volume or emissions of the substance. d-nb.info

These strategies, particularly when combined, can create additional safety barriers, especially when a substance is replaced by a safer, but not entirely harmless, alternative. d-nb.info

Exploring Alternatives and Synergistic Approaches in Vector Control (e.g., Plant-Derived Molluscicides)

The search for alternatives to synthetic molluscicides like this compound has led to significant interest in plant-derived compounds. stz-oekotox.deplos.org Over 1,000 plant species have been assessed for their molluscicidal properties, with some 70 natural products being isolated. stz-oekotox.de Plant-based molluscicides are considered an attractive approach, partly due to the high cost of imported synthetic chemicals. mdpi.com

Euphorbia milii latex is one of the most promising plant-derived molluscicides, proving effective against snail hosts even at low concentrations. plos.org It is noted for being biodegradable and less damaging to non-target organisms compared to synthetic options like niclosamide. plos.org Field studies in Brazil have shown its effectiveness in eliminating snail populations for extended periods. plos.org Other research has explored the use of extracts from plants like Euphorbia pulcherima and Euphorbia hirta, which have demonstrated lethal effects on snail species at concentrations that are safe for non-target fish sharing the same habitat. researchgate.net

In addition to direct replacements, synergistic approaches that combine different control methods are being explored. researchgate.net This can include the joint action of molluscicides with synergists or integrating chemical control with biological agents. researchgate.net Combining chemotherapy for schistosomiasis with molluscicide use, environmental modifications, and improved sanitation can create a multifaceted, integrated control program that targets the parasite's life cycle from multiple angles. mdpi.com

Long-Term Ecological Monitoring and Risk Management Frameworks

To ensure the sustainable use of any vector control agent, robust long-term ecological monitoring and risk management frameworks are essential. mdpi.comdeval.org Such frameworks are necessary to understand and mitigate the potential adverse effects of chemicals on ecosystems over time. mdpi.com Effective monitoring, evaluation, and learning (MEL) for climate risk management, which shares principles with pesticide management, supports governments in making better decisions under uncertain conditions. deval.org

A structured risk management framework involves several key components:

Risk Appetite Framework: Environmental risks should be explicitly included in an organization's or agency's risk appetite framework. europa.eu

Clear Assignment of Responsibility: Responsibilities for managing these risks should be clearly defined within the organizational structure. europa.eu

Internal Reporting: Aggregated risk data reflecting exposures to environmental risks must be reported to enable informed decision-making. europa.eu

Frameworks like the Long-Term Ecological Adaptive Monitoring (L-TEAM) integrate conceptual models, measurable objectives, and decision support tools to guide management actions and conservation efforts at a landscape level. mdpi.comresearchgate.net This structured approach facilitates informed decision-making and ensures that long-term monitoring is scientifically grounded. researchgate.net For pesticides, risk assessment and management are crucial for identifying potential hazards and setting appropriate exposure limits. longdom.org This includes regular monitoring of air, water, and soil quality to prevent or mitigate toxic events. longdom.org

Q & A

Q. What are the standard experimental models and protocols for assessing Trifenmorph’s molluscicidal activity?

Biomphalaria alexandrina is the primary model organism due to its role as an intermediate host for schistosomiasis. Experimental designs typically involve exposing snails to sublethal concentrations (e.g., 0.25 ppm) over 2–8 weeks, with endpoints including glycogen/protein depletion (measured via biochemical assays) and inhibition of shell growth (quantified using caliper measurements). Control groups and replicates (e.g., N=6) are critical for statistical validity .

Q. How does this compound’s aqueous solubility influence experimental design in toxicity studies?

Solubility data (e.g., 6.071E-08 moles/L at 20°C) guide the preparation of stock solutions for dose-response assays. Researchers must account for temperature-dependent solubility variations and use solvents compatible with aquatic toxicity testing to avoid confounding effects .

Q. What regulatory frameworks govern this compound use in laboratory research?

this compound is listed under Annex A of the EWG’s banned substances due to ecological risks. Researchers must comply with institutional biosafety protocols and regional regulations (e.g., REACH) when handling or disposing of the compound .

Advanced Research Questions

Q. What biochemical pathways are disrupted by prolonged sublethal this compound exposure in mollusks?

this compound preferentially targets carbohydrate metabolism, causing dose- and time-dependent glycogen depletion. For example, 8-week exposure to 0.25 ppm reduced glycogen to 6.22% of control levels in B. alexandrina. Protein content declines only after 4 weeks, suggesting secondary metabolic stress. Mechanistic studies should integrate transcriptomic profiling (e.g., RNA-seq) to identify dysregulated pathways .

Q. How can researchers resolve contradictions in this compound efficacy data across studies?

Contradictions may arise from variables such as:

- Exposure duration : Short-term studies (<4 weeks) may underestimate metabolic effects .

- Coadministration of inhibitors : Cytochrome P450 inhibitors (e.g., CYP2D6) could alter detoxification pathways, akin to tamoxifen metabolite studies .

- Genetic variability : Strain-specific differences in B. alexandrina detoxification genes require genomic validation .

Q. What methodologies are recommended for assessing this compound’s ecotoxicological impact on non-target aquatic species?

- Multi-generational assays : Track endpoints like fecundity and larval viability in Daphnia magna or fish models.

- Biomarker analysis : Measure oxidative stress markers (e.g., glutathione peroxidase) and acetylcholinesterase inhibition.

- Mesocosm simulations : Evaluate bioaccumulation potential and food-web effects under semi-natural conditions .

Data Presentation and Analysis Guidelines

- Tables : Include mean values, standard deviations (e.g., Table 3 in ), and statistical tests (ANOVA, t-tests) to validate molluscicidal effects.

- Figures : Label axes clearly (e.g., "Exposure Duration [weeks]" vs. "Glycogen Content [mg/g]") and standardize color schemes for dose groups .

- Ethical reporting : Disclose conflicts of interest and align data interpretation with OECD guidelines for ecotoxicology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。